
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane
概要
説明
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is an organosilicon compound that features a brominated aromatic ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols and phenols due to the stability of the TBDMS group under various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-Bromo-2-methoxybenzyl alcohol+TBDMS-ClBasethis compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are commonly used to remove the TBDMS group.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amine-substituted aromatic compound.
Deprotection Reactions: The major product is 5-bromo-2-methoxybenzyl alcohol.
科学的研究の応用
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for alcohols and phenols, it allows for selective reactions on other functional groups.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates where protection of hydroxyl groups is necessary.
Material Science: Employed in the preparation of silicon-based materials and polymers.
作用機序
The primary mechanism of action for (5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
類似化合物との比較
Similar Compounds
(5-Bromo-2-methoxybenzyl chloride): Similar structure but with a chloride instead of a TBDMS group.
(5-Bromo-2-methoxybenzyl alcohol): The unprotected form of the compound.
(5-Bromo-2-methoxybenzoic acid): Contains a carboxylic acid group instead of a TBDMS-protected alcohol.
Uniqueness
(5-Bromo-2-methoxybenzyloxy)-tert-butyldimethylsilane is unique due to the presence of the TBDMS protecting group, which provides stability under a wide range of reaction conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
特性
IUPAC Name |
(5-bromo-2-methoxyphenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-9-12(15)7-8-13(11)16-4/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXFLZOSFWYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146151 | |
| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201150-66-5 | |
| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201150-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
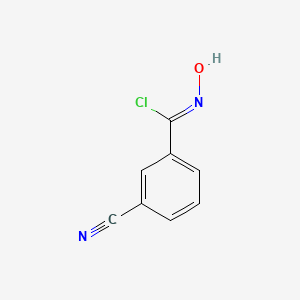
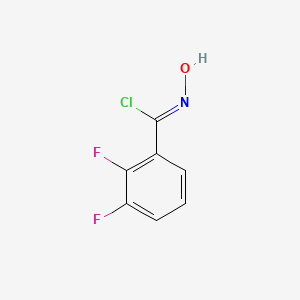






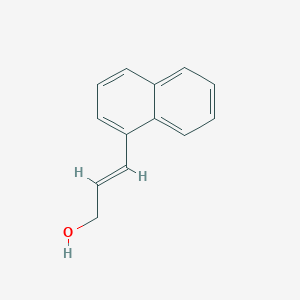

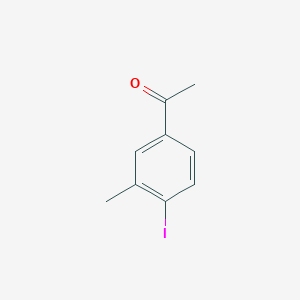
![3-Amino-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid](/img/structure/B8229044.png)
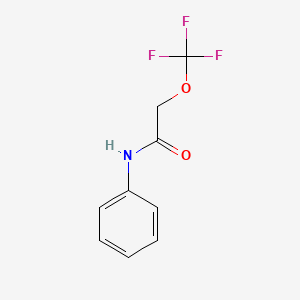
![1-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8229056.png)
